JNK1 Inhibitory Potency: Free Acid Serves as Direct Precursor to Nanomolar JNK1/MAST3/MAST4 Inhibitor AX13587
While direct IC50 data for the free carboxylic acid are not publicly disclosed, its immediate synthetic descendant—the N-(1-(4-fluorophenyl)cyclopropyl) carboxamide AX13587—demonstrates an rhJNK1 IC50 of 160 nM, representing a 10-fold improvement over the initial HTS hit (1.6 μM). Crucially, kinase profiling across 125+ kinases identified AX13587 as a JNK/MAST3/MAST4 inhibitor, while the methylene homolog AX14373 (JNK1 IC50 = 47 nM) was a highly specific JNK inhibitor [1]. This confirms that the 4-[(trans-4-hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carbonyl core is the validated pharmacophore driving potent kinase inhibition, and the free acid form is the essential building block for exploring diverse amide substituent space to modulate selectivity [2].
| Evidence Dimension | rhJNK1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Precursor to AX13587 (IC50 = 160 nM) and AX14373 (IC50 = 47 nM) |
| Comparator Or Baseline | Initial HTS hit (imidazo[1,2-a]quinoxaline 1): IC50 = 1,600 nM |
| Quantified Difference | 10- to 34-fold improvement in potency via derivatization of the core scaffold |
| Conditions | Recombinant human JNK1 (rhJNK1) enzyme inhibition assay; kinase profiling against 125+ kinases |
Why This Matters
Procuring the free acid enables structure-activity relationship (SAR) exploration to tune kinase selectivity while maintaining a validated core pharmacophore with proven nanomolar potency.
- [1] Li, B. et al. Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 5217-5222. View Source
- [2] PDB 4L7F: Co-crystal Structure of JNK1 with AX13587. Resolution 1.95 Å. View Source
